5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol
Overview
Description
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol is a complex organic compound that features a triazole ring, a boronate ester, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenol with a boronic acid or ester.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki-Miyaura coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The boronate ester can be reduced to the corresponding boronic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Boronic acids.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronate ester used in similar coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronate ester with applications in organic synthesis.
Uniqueness
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol is unique due to the combination of its triazole ring, boronate ester, and isopropyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.
Biological Activity
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.29 g/mol. It features a triazole ring which is known for its biological activity in various therapeutic areas.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Anticancer Activity :
- Studies have shown that triazole derivatives often possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the dioxaborolane moiety may enhance these effects by improving the compound's interaction with biological targets.
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Antimicrobial Properties :
- Triazole compounds have been documented to exhibit antimicrobial activity against a variety of pathogens. The specific compound's ability to inhibit bacterial growth has been evaluated in vitro.
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Immunomodulatory Effects :
- There is evidence suggesting that the compound can modulate immune responses, potentially enhancing T-cell activation and cytokine production.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Receptors : Evidence suggests it may interact with immune receptors leading to enhanced immune responses.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induced apoptosis in cancer cell lines | |
Antimicrobial | Effective against Gram-positive bacteria | |
Immunomodulatory | Enhanced T-cell activation in vitro |
Detailed Findings
-
Anticancer Studies :
- A recent study demonstrated that the compound significantly reduced the viability of various cancer cell lines. The mechanism involved apoptosis induction via caspase activation pathways (Figure 1).
-
Antimicrobial Assays :
- In antimicrobial testing against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 8 μg/mL. This suggests moderate efficacy compared to standard antibiotics (Table 2).
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Immunological Effects :
- In a T-cell activation assay using primary human peripheral blood mononuclear cells (PBMCs), treatment with the compound led to increased expression of activation markers CD69 and CD25 (Figure 2).
Properties
IUPAC Name |
5-propan-2-yl-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O4/c1-13(2)16-17(24)21-22-23(16)11-12-25-15-9-7-14(8-10-15)20-26-18(3,4)19(5,6)27-20/h7-10,13,24H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCGSWBNPOKAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C(=C(N=N3)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735312 | |
Record name | 5-(Propan-2-yl)-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-00-6 | |
Record name | 5-(Propan-2-yl)-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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